6-chloro-5-methoxyisoquinolin-1(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-methoxy-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-9-6-4-5-12-10(13)7(6)2-3-8(9)11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJQTWGDERFYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C=CNC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Chloro 5 Methoxyisoquinolin 1 2h One and Analogous Derivatives
Strategies for the De Novo Construction of the Isoquinolin-1(2H)-one Ring System
The formation of the isoquinolin-1(2H)-one core is the foundational step in the synthesis of 6-chloro-5-methoxyisoquinolin-1(2H)-one. Various strategies have been developed for the de novo construction of this bicyclic lactam, broadly categorized into intermolecular and intramolecular approaches.
Intermolecular Annulation Protocols and Cycloaddition Reactions
Intermolecular strategies involve the coupling of two or more precursor molecules to assemble the isoquinolin-1(2H)-one ring system in a single or multi-step sequence. Annulation protocols, where a new ring is formed onto a pre-existing aromatic system, are particularly common.
One powerful intermolecular approach is the reaction of substituted 2-halobenzonitriles with ketones or their enolates, which proceeds via a nucleophilic aromatic substitution (SNAr) followed by a cyclization step. chemicalbook.comwikipedia.org This method allows for the versatile synthesis of a wide range of isoquinolone derivatives. The reaction is typically promoted by a base, such as potassium tert-butoxide (KOtBu), to facilitate the initial SNAr reaction, followed by a Lewis acid-catalyzed cyclization. chemicalbook.comwikipedia.org
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |
| 2-Halobenzonitrile | Ketone | KOtBu, Cu(OAc)₂ | 3-Substituted Isoquinolin-1(2H)-one | chemicalbook.comwikipedia.org |
| o-(1-Alkynyl)benzaldehyde imine | Electrophile (e.g., I₂, ICl) | - | 4-Halo-isoquinoline | chemicalbook.com |
Cycloaddition reactions also offer an elegant route to the isoquinoline (B145761) framework. For instance, [3+2] dipolar cycloaddition reactions of C,N-cyclic azomethine imines with appropriate dipolarophiles can lead to tetrahydroisoquinoline derivatives, which can be further oxidized to the corresponding isoquinolin-1(2H)-ones.
Intramolecular Cyclization Approaches
Intramolecular cyclization strategies are highly effective for the synthesis of isoquinolin-1(2H)-ones, often providing high yields and good regioselectivity. These methods typically involve the cyclization of a suitably functionalized acyclic precursor.
A prominent example is the cyclization of substituted phenylacetic acid derivatives. For instance, a 2-cyano-5-methoxyphenylacetic acid derivative can be converted to its acid chloride, which then undergoes an acid-promoted cyclization to furnish the isoquinolin-3-ol, a tautomer of the isoquinolin-1(2H)-one.
Another widely used intramolecular approach is the cyclization of N-acylphenethylamines. This can be achieved through various means, including Friedel-Crafts type reactions or more modern transition-metal-catalyzed C-H activation/annulation reactions. The latter has emerged as a powerful tool for the construction of isoquinolones under milder conditions. A plausible mechanism for a palladium-catalyzed C-H activation/annulation is depicted below.

Scheme 1: Plausible mechanism of palladium-catalyzed C–H activation/annulation.
| Precursor | Reaction Type | Catalyst/Reagent | Product | Reference |
| Substituted Phenylacetic Acid | Acid-promoted cyclization | Acid catalyst | Isoquinolin-3-ol | Inferred from related syntheses |
| N-Acylphenethylamine | Intramolecular C-H activation | Palladium catalyst | Isoquinolin-1(2H)-one | Inferred from related syntheses |
| N-Cyano Sulfoximine | Acid-induced hydrolysis and cyclization | H₂SO₄ | Thiadiazine 1-oxide (related heterocycle) | nih.gov |
Modifications of Established Reactions (e.g., Pictet-Spengler, SNAr)
Classic named reactions remain highly relevant in the synthesis of isoquinoline derivatives, often with modern modifications to improve their scope and efficiency.
The Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a cornerstone of isoquinoline synthesis. wikipedia.orgorganic-chemistry.orgwikipedia.orgbaranlab.orgnih.gov While it traditionally yields tetrahydroisoquinolines, subsequent oxidation can provide the desired isoquinolin-1(2H)-one core. The reaction is typically acid-catalyzed, and the choice of both the amine and carbonyl component allows for a high degree of substitution on the final product. wikipedia.orgorganic-chemistry.orgwikipedia.orgbaranlab.orgnih.gov For the synthesis of this compound, a potential precursor would be a 4-chloro-3-methoxyphenethylamine derivative.
Nucleophilic Aromatic Substitution (SNAr) reactions are not only used in the initial construction of the ring system, as described in section 2.1.1, but can also be employed to modify a pre-existing, suitably activated isoquinoline or isoquinolinone core. For instance, a dichlorinated isoquinolinone could undergo a regioselective SNAr reaction with a methoxide (B1231860) source to introduce the methoxy (B1213986) group.
Targeted Functionalization for this compound
The synthesis of the specifically substituted this compound requires precise control over the introduction of the methoxy and chloro groups onto the aromatic ring. This can be achieved either by starting with a pre-functionalized aromatic precursor or by functionalizing the isoquinolin-1(2H)-one core at a later stage.
Regioselective Introduction of Methoxy Groups at Position 5
The introduction of a methoxy group at the C5 position of the isoquinolin-1(2H)-one ring can be challenging due to the directing effects of the existing functionalities. One effective strategy is to start with a precursor that already contains the methoxy group at the desired position. For example, a 3-methoxy-substituted phenylacetic acid or phenethylamine (B48288) derivative can be used as the starting material for the cyclization reactions described in section 2.1.
Alternatively, Directed ortho Metalation (DoM) presents a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.orgrsc.orgharvard.edu In this strategy, a directing metalation group (DMG) on the aromatic ring, such as a methoxy or an amide group, directs the deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position. The resulting aryllithium species can then be quenched with an appropriate electrophile. For the synthesis of the target molecule, a DoM strategy could be envisioned on a precursor containing a suitable DMG that would direct functionalization to the C5 position.
| Strategy | Precursor | Reagent | Key Feature | Reference |
| Starting Material Approach | 3-Methoxy-substituted phenyl precursor | Cyclization reagents | Methoxy group present from the start | Inferred from general principles |
| Directed ortho Metalation (DoM) | Aromatic with Directing Metalation Group (DMG) | Organolithium, Electrophile | Regioselective functionalization ortho to DMG | wikipedia.orgorganic-chemistry.orgbaranlab.orgrsc.orgharvard.edu |
Halogenation Methodologies for Chlorine at Position 6
The introduction of a chlorine atom at the C6 position can be accomplished through several methods. Electrophilic aromatic substitution on a pre-formed 5-methoxyisoquinolin-1(2H)-one is a plausible route. The methoxy group at C5 would activate the aromatic ring towards electrophilic attack, and while it is an ortho, para-director, the steric hindrance at C4 and the electronic nature of the lactam ring could favor substitution at C6.
Another robust method for introducing a halogen is the Sandmeyer reaction . wikipedia.orgyoutube.comorganic-chemistry.orgchadsprep.comnih.gov This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) halide to install the corresponding halogen. In the context of the target molecule, this would entail the synthesis of a 6-amino-5-methoxyisoquinolin-1(2H)-one intermediate, which would then be converted to the 6-chloro derivative via the Sandmeyer reaction.
| Method | Substrate | Reagents | Key Transformation | Reference |
| Electrophilic Chlorination | 5-Methoxyisoquinolin-1(2H)-one | Chlorinating agent (e.g., NCS, Cl₂) | Direct chlorination of the aromatic ring | Inferred from general principles |
| Sandmeyer Reaction | 6-Amino-5-methoxyisoquinolin-1(2H)-one | 1. NaNO₂, H⁺ 2. CuCl | Conversion of an amino group to a chloro group | wikipedia.orgyoutube.comorganic-chemistry.orgchadsprep.comnih.gov |
Synthesis of Substituted Precursors
The synthesis of the target compound, this compound, and its analogs is fundamentally dependent on the availability of appropriately substituted precursors. The strategic construction of these precursors is a critical first step that dictates the feasibility and efficiency of subsequent cyclization reactions.
Commonly, substituted 2-alkenylbenzamides or 2-halobenzamides serve as key precursors for isoquinolinone synthesis. For instance, the synthesis of a precursor like N-methoxy-2-(prop-1-en-2-yl)benzamide can be achieved through standard amidation reactions between a substituted benzoic acid and N,O-dimethylhydroxylamine. The alkenyl group is typically introduced via cross-coupling reactions on a halogenated benzoic acid derivative prior to the amidation.
Another important class of precursors are 2-alkynylbenzaldoximes, which can be prepared from the corresponding 2-alkynylbenzaldehydes. These aldehydes are accessible through Sonogashira coupling of a 2-halobenzaldehyde with a terminal alkyne. The subsequent reaction with hydroxylamine (B1172632) yields the desired oxime precursor, which is primed for cyclization. thieme-connect.de
In transition-metal-free approaches, precursors such as substituted arynes and oxazoles are required. rsc.orgresearchgate.net Substituted o-(trimethylsilyl)aryl triflates, common aryne precursors, can be synthesized from the corresponding phenols. Oxazoles, the coupling partners, are themselves synthesized through various established heterocyclic chemistry methods. Similarly, the synthesis of functionalized isoquinolin-1(2H)-ones can start from simple and readily available 2-halobenzamides and a variety of ketones. nih.gov
The synthesis of precursors for more complex, fused isoquinoline systems, such as isoindolo[2,1-b]isoquinolin-5(7H)-ones, involves the preparation of starting materials like 2-arylindoles or N-phenyl-1-aminoisoquinoline, which undergo subsequent C-H activation and annulation. nih.govnih.gov
Catalytic Approaches in Isoquinolin-1(2H)-one Synthesis
Modern synthetic chemistry offers a diverse toolkit of catalytic methods to construct the isoquinolin-1(2H)-one core, broadly divided into transition-metal-mediated and transition-metal-free strategies.
Transition-Metal-Mediated C-H Activation and Coupling Reactions
Transition-metal catalysis, particularly through C-H activation, has emerged as a powerful, atom-economical strategy for synthesizing isoquinolinones. nih.gov These methods often utilize a directing group on the precursor to guide the metal catalyst to a specific C-H bond for activation and subsequent annulation with a coupling partner.
Rhodium (Rh) catalysis is prominent in this area. Rh(III) catalysts can mediate the C-H annulation of N-methoxybenzamides with alkynes or alkenes. nih.gov For example, the reaction of N-methoxybenzamides with iodonium (B1229267) ylides serves as an effective method for assembling dihydrophenanthridines. nih.gov Similarly, Rh(III)-catalyzed C-H activation of oxazolines with iodonium ylides can produce isoquinolone derivatives. nih.gov The use of vinyl acetate (B1210297) as an acetylene (B1199291) equivalent in rhodium-catalyzed C-H activation/annulation offers a convenient route to 3,4-unsubstituted isoquinolones. organic-chemistry.org
Palladium (Pd) catalysis is also widely employed. A notable example is the Larock isoquinoline synthesis, which involves the palladium-catalyzed cyclization of N-substituted-o-(1-alkynyl)benzaldimines with electrophiles to create 3,4-disubstituted isoquinolines. acs.org More recent developments include palladium-catalyzed cascade dehydrogenative cross-coupling and annulation of N-alkoxybenzamides with β-keto esters, proceeding through a proposed Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.orgnih.gov
Other Transition Metals , including cobalt, nickel, and copper, have also been successfully used. Cobalt catalysts can facilitate the C-H activation of N-chloroamides and their reaction with alkynes at room temperature to yield isoquinolones. organic-chemistry.org Nickel(0) catalysts are effective in the denitrogenative reaction of 1,2,3-benzotriazin-4(3H)-ones with alkynes to afford a wide range of substituted 1(2H)-isoquinolones. nih.gov Copper-catalyzed methods include the annulation of ketones with 2-halobenzamides, providing a concise route to functionalized isoquinolin-1(2H)-ones. nih.gov
A selection of these catalytic systems is summarized in the table below.
| Catalyst System | Precursors | Coupling Partner | Key Features |
| Rh(III) | N-methoxybenzamides, Oxazolines | Alkynes, Iodonium Ylides | High efficiency in C-H activation/annulation. nih.govorganic-chemistry.org |
| Pd(OAc)₂ | N-alkoxybenzamides, Allenamides | β-keto esters, Aldehydes | Cascade reactions forming multiple bonds in one pot. organic-chemistry.orgnih.gov |
| Co(III) | N-chloroamides | Alkynes | Room temperature C-H activation. organic-chemistry.org |
| Ni(0)/phosphine (B1218219) | 1,2,3-Benzotriazin-4(3H)-ones | Alkynes | Denitrogenative alkyne insertion. nih.gov |
| CuI | 2-halobenzamides | Ketones, Active Methylene (B1212753) Compounds | Utilizes readily available starting materials. nih.govorganic-chemistry.org |
| Ru(II) | 2-arylquinolin-4(1H)-ones | Allyl alcohols, Acrylates | Site-selective C5 functionalization via weak coordination. acs.org |
Transition-Metal-Free Synthetic Routes
While often highly efficient, transition metal catalysts can be costly and introduce risks of product contamination. Consequently, transition-metal-free synthetic routes have garnered significant interest.
One notable approach involves the tandem reaction of arynes with 4,5-disubstituted oxazoles. rsc.orgresearchgate.net This method proceeds through a sequence of Diels-Alder reaction, dehydrogenation-aromatization, and tautomerization to produce 4-amino isoquinolin-1(2H)-ones in moderate to excellent yields. rsc.orgresearchgate.net
Another powerful metal-free strategy relies on the use of a strong base, such as potassium tert-butoxide (t-BuOK), to catalyze cascade reactions. For example, alkynols can react with imines in the presence of t-BuOK to afford isoquinolin-1(2H)-ones. acs.org This method can also be adapted into a three-component reaction of alkynols, aldehydes, and amines. acs.org
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), can mediate the intramolecular cyclization of 2-alkenylbenzamides. The choice of solvent in these reactions can be crucial for controlling chemoselectivity, leading to different substituted isoquinolinone isomers. nih.govresearchgate.net
Optimization of Reaction Conditions and Yields in Isoquinolinone Synthesis
The efficiency and yield of isoquinolinone synthesis are highly dependent on reaction parameters. Systematic optimization is crucial for developing robust and scalable synthetic protocols. Key variables that are often screened include the catalyst, solvent, base, temperature, and additives.
For example, in the hypervalent iodine-mediated synthesis of 4-substituted isoquinolinones from N-methoxy-2-(prop-1-en-2-yl)benzamide, a screening process revealed that PISA ([phenyliodonio]sulfamate) was the optimal iodine(III) reagent and acetonitrile (B52724) was the superior solvent. nih.govresearchgate.net The addition of 4 Å molecular sieves was found to slightly improve the yield by ensuring anhydrous conditions. researchgate.net
The following table illustrates a typical optimization process for the synthesis of a 4-substituted isoquinolinone, demonstrating the impact of various reagents and conditions on the final product yield. nih.govresearchgate.net
| Entry | Reagent (1.5 equiv) | Additive | Solvent | Yield (%) |
| 1 | PISA | None | MeCN | 86 |
| 2 | PISA | H₂O (1.5 equiv) | MeCN | 79 |
| 3 | PISA | Na₂SO₄ | MeCN | 85 |
| 4 | PISA | 4 Å MS | MeCN | 88 |
| 5 | PIDA | 4 Å MS | MeCN | 82 |
| 6 | PIFA | 4 Å MS | MeCN | 65 |
| 7 | PhINTs | 4 Å MS | MeCN | <10 |
| 8 | PhIO | 4 Å MS | MeCN | No Reaction |
| 9 | HTIB (Koser's reagent) | 4 Å MS | MeCN | No Reaction |
Data derived from studies on the synthesis of 4-methylisoquinolinone 2a. nih.govresearchgate.net
Similarly, in metal-catalyzed reactions, the choice of ligand, base, and solvent is critical. In a copper-catalyzed synthesis of isoquinoline-fused benzimidazoles, Wang et al. found that using copper(I) iodide with cesium carbonate as the base gave yields of 69–85%, whereas Cho et al. optimized a similar reaction using potassium phosphate (B84403) as the base, achieving yields of 45–54%. nih.gov These examples highlight that no single set of conditions is universally optimal; instead, conditions must be tailored to the specific substrates and catalytic cycle involved.
Strategic Application of Protecting Groups in Complex Isoquinolinone Synthesis
In the synthesis of complex molecules, including highly functionalized isoquinolinones, protecting groups are indispensable tools. jocpr.com They serve to temporarily mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. numberanalytics.com The choice of protecting group is dictated by its stability to the reaction conditions and the ability to be removed selectively without affecting other parts of the molecule (orthogonality). numberanalytics.com
In the context of isoquinolinone synthesis, protecting groups can play multiple strategic roles. For instance, in reactions involving C-H activation, a functional group that is installed to direct the metal catalyst can also be considered a type of protecting group. The N-methoxy or N-amino groups on benzamide (B126) precursors not only direct the cyclization but also protect the amide nitrogen. nih.govnih.gov These directing groups can often be removed or modified in a subsequent step.
Orthogonal protection is particularly crucial when multiple functional groups require masking. numberanalytics.com A synthetic route might involve protecting a phenol (B47542) with a silyl (B83357) ether (e.g., TBS, removed by fluoride) and an amine with a carbamate (B1207046) (e.g., Cbz, removed by hydrogenolysis). This allows for the sequential deprotection and reaction at each site as needed. numberanalytics.com
Furthermore, protecting groups can influence the steric environment around a reaction center, thereby affecting the stereoselectivity of a transformation, a key consideration in asymmetric synthesis. numberanalytics.com By carefully selecting a protecting group on a nearby chiral center, chemists can guide the outcome of a key bond-forming step. While direct examples for this compound are specific, the general principles of using groups like benzyl (B1604629) (Bn), tert-butyldimethylsilyl (TBS), or benzyloxycarbonyl (Cbz) are broadly applicable to protect hydroxyl and amino functionalities that may be present on complex precursors. jocpr.comnumberanalytics.com The strategic interconversion of protecting groups—for example, swapping a TBS group for a more robust TIPS group to withstand harsher conditions—is another advanced tactic employed in multi-step syntheses. numberanalytics.com
Reaction Chemistry and Chemical Transformations of 6 Chloro 5 Methoxyisoquinolin 1 2h One
Intrinsic Reactivity of the Isoquinolin-1(2H)-one Nucleus
The isoquinolin-1(2H)-one scaffold is a bicyclic heterocyclic system comprising a benzene (B151609) ring fused to a pyridinone ring. This arrangement results in a unique electronic landscape that governs its reactivity.
The isoquinolin-1(2H)-one nucleus possesses two aromatic rings, the benzene and the pyridinone rings, which exhibit different reactivities towards electrophilic and nucleophilic substitution. quimicaorganica.org
Electrophilic Aromatic Substitution:
Electrophilic attack on the isoquinoline (B145761) ring system generally occurs on the benzene ring, which is more electron-rich compared to the electron-deficient pyridinone ring. quimicaorganica.orgyoutube.com The nitrogen atom in the heterocyclic ring deactivates the pyridinone ring towards electrophilic attack. youtube.com Specifically, electrophilic substitution on isoquinoline typically favors positions 5 and 8. quimicaorganica.orgyoutube.com This preference is attributed to the greater stability of the cationic intermediate formed during the reaction, which allows for the preservation of the aromatic sextet of the pyridine (B92270) ring in some resonance structures. quora.com
Nucleophilic Aromatic Substitution:
Conversely, nucleophilic aromatic substitution is directed towards the electron-deficient pyridinone ring. In the case of isoquinoline itself, nucleophilic attack preferentially occurs at position 1. quora.comquimicaorganica.org This is due to the ability of the adjacent nitrogen atom to stabilize the negative charge in the intermediate. quora.com For isoquinolin-1(2H)-one, the presence of the carbonyl group at position 1 alters the typical reactivity pattern. Nucleophilic attack on the carbocyclic ring is generally disfavored unless activated by appropriate substituents.
The amide bond within the lactam ring is stabilized by resonance, which delocalizes the lone pair of electrons on the nitrogen atom to the carbonyl group. This resonance stabilization can be attenuated in bicyclic systems, potentially increasing the electrophilicity of the carbonyl carbon. nih.gov The lactam can also be subject to N-alkylation or N-acylation reactions at the nitrogen atom, providing a handle for further functionalization. The carbonyl group of the lactam can also participate in reactions such as reduction to the corresponding amine or reaction with organometallic reagents.
Specific Chemical Reactions of 6-Chloro-5-methoxyisoquinolin-1(2H)-one
The presence of the 5-methoxy and 6-chloro substituents on the benzene ring significantly influences the reactivity of the this compound molecule.
The electronic properties of the substituents on the benzenoid ring play a crucial role in directing the outcome of chemical reactions. The 5-methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of such reactions. Conversely, the 6-chloro group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.
The interplay of these two substituents creates a unique reactivity profile. For instance, in electrophilic aromatic substitution reactions, the activating effect of the methoxy (B1213986) group and the deactivating effect of the chloro group will compete to direct the incoming electrophile. The precise outcome will depend on the nature of the electrophile and the reaction conditions.
| Substituent | Position | Electronic Effect | Influence on Aromatic Ring |
| Methoxy | 5 | Electron-donating | Activating |
| Chloro | 6 | Electron-withdrawing | Deactivating |
The isoquinolinone ring system can undergo both oxidation and reduction reactions. Oxidation of the isoquinoline ring typically requires vigorous conditions and can lead to cleavage of the ring system. thieme-connect.de The presence of substituents can influence the outcome of oxidation reactions.
Reduction of the isoquinolinone nucleus can be achieved using various reducing agents. Catalytic hydrogenation can lead to the reduction of the heterocyclic ring, and in some cases, the benzenoid ring, depending on the catalyst and reaction conditions. rsc.org For example, the reduction of 1-substituted-dihydroisoquinolines can be achieved enantioselectively using chiral hydride reducing agents or through catalytic hydrogenation with chiral catalysts. rsc.org
Derivatization and Scaffold Functionalization Strategies
The this compound scaffold is a valuable starting point for the synthesis of more complex molecules, particularly in the context of medicinal chemistry. Various strategies can be employed to functionalize this scaffold.
Functionalization can be achieved through reactions at several positions:
N-alkylation/acylation: The lactam nitrogen can be alkylated or acylated to introduce a variety of substituents.
Substitution at the chloro position: The chlorine atom at position 6 can be displaced by nucleophiles in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, amino, and alkynyl groups.
Electrophilic substitution on the benzene ring: The positions on the benzene ring activated by the methoxy group can be targeted for electrophilic substitution, such as nitration or halogenation, to introduce further functional groups.
Modification of the lactam: The carbonyl group of the lactam can be converted to a thiocarbonyl or reduced to a methylene (B1212753) group, leading to different classes of heterocyclic compounds.
These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, enabling the synthesis of libraries of compounds for biological screening.
Introduction of Diverse Substituents to Expand Chemical Space
The chlorine atom at the C6-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. researchgate.netbohrium.com In the context of this compound, the chloro group can be readily displaced by various aryl, heteroaryl, or alkenyl groups using a palladium catalyst, a suitable ligand, and a base. researchgate.netrsc.org The reaction typically proceeds under mild conditions and tolerates a broad range of functional groups on the boronic acid partner. bohrium.com This allows for the synthesis of a library of 6-substituted-5-methoxyisoquinolin-1(2H)-ones with diverse electronic and steric properties.
Buchwald-Hartwig Amination: The introduction of nitrogen-based substituents at the C6-position can be achieved through the Buchwald-Hartwig amination. benthamdirect.comresearchgate.netnih.gov This palladium-catalyzed reaction facilitates the coupling of the aryl chloride with a wide variety of primary and secondary amines, including anilines, alkylamines, and cyclic amines. bohrium.comeurekaselect.com The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this transformation, allowing for the efficient synthesis of 6-amino-5-methoxyisoquinolin-1(2H)-one derivatives. benthamdirect.comnih.gov
Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is the reaction of choice. rsc.org This palladium- and copper-cocatalyzed reaction couples the C6-chloro atom with a terminal alkyne. rsc.org The resulting 6-alkynyl-5-methoxyisoquinolin-1(2H)-ones are valuable intermediates that can undergo further transformations, such as cyclization reactions or conversion to other functional groups.
The table below summarizes the potential cross-coupling reactions for the diversification of the this compound scaffold.
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Representative) | Expected Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Aryl-5-methoxyisoquinolin-1(2H)-one |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP / NaOtBu | 6-Amino-5-methoxyisoquinolin-1(2H)-one |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 6-Alkynyl-5-methoxyisoquinolin-1(2H)-one |
This table presents representative and expected transformations based on established palladium-catalyzed cross-coupling methodologies.
Formation of Fused-Ring Isoquinolinone Architectures
The functionalized derivatives of this compound can serve as precursors for the synthesis of more complex, fused heterocyclic systems. Specifically, the introduction of appropriate functional groups at the C5 and C6 positions can enable intramolecular cyclization reactions to form novel polycyclic architectures.
One such potential transformation is the construction of a pyrimido[5,4-c]isoquinoline-2,4(1H,3H)-dione ring system. This can be envisioned through a multi-step synthetic sequence starting from this compound. A hypothetical, yet plausible, synthetic route would involve the initial conversion of the C6-chloro group to an amino group via Buchwald-Hartwig amination. Subsequently, the C5-methoxy group would need to be transformed into a carboxylic acid or a related functional group that can participate in a cyclization reaction. For instance, hydrolysis of the methoxy group to a hydroxyl, followed by oxidation and subsequent functional group manipulation could yield a 6-amino-5-carboxy-isoquinolin-1(2H)-one intermediate.
The resulting ortho-amino-carboxy substituted isoquinolinone could then undergo a cyclocondensation reaction with urea (B33335) or a urea equivalent to form the desired fused pyrimidinedione ring. The synthesis of analogous pyrimido[5,4-c]quinoline-2,4-diones has been reported through the thermolysis of 5-arylidene-1,3-dimethylbarbituric acid derivatives with aromatic amines. researchgate.net This suggests that the cyclization of an appropriately substituted isoquinolinone with a urea-like component is a feasible strategy.
Scheme 1: Hypothetical Synthetic Route to a Fused Pyrimido[5,4-c]isoquinoline-2,4(1H,3H)-dione
This scheme represents a proposed synthetic pathway and is based on established methodologies for the synthesis of related fused heterocyclic systems. researchgate.net
The successful execution of such a synthetic strategy would provide access to a novel class of fused isoquinolinone architectures with potential for biological evaluation and materials science applications.
Structure Activity Relationship Sar and Rational Design Principles for Isoquinolinone Derivatives
The Isoquinoline (B145761)/Isoquinolinone Scaffold as a Privileged Motif in Chemical Biology and Drug Discovery Research
The isoquinoline and isoquinolinone core structures are recognized as "privileged scaffolds" in medicinal chemistry and drug discovery. rsc.orgnih.govrsc.orgnih.govresearchgate.net This designation is attributed to their recurring presence in a vast number of natural products, particularly alkaloids, and synthetic compounds that exhibit a wide array of significant biological activities. rsc.orgmdpi.comnih.gov These scaffolds have the ability to be recognized by and interact with diverse biological targets, making them versatile templates for the design of new therapeutic agents. researchgate.net
The structural diversity and therapeutic importance of isoquinoline-based compounds have made them a focal point of research for synthetic organic and medicinal chemists. rsc.orgresearchgate.net The isoquinoline ring system is a key structural component in many clinically used drugs and drug candidates for treating a broad spectrum of diseases, including cancer, microbial infections, and various neurological and cardiovascular disorders. nih.govnumberanalytics.com Derivatives of the isoquinolinone skeleton, a lactam variant of isoquinoline, are also prevalent in bioactive molecules and serve as crucial building blocks for therapeutic agents. nih.govresearchgate.net The adaptability of this framework allows for the introduction of various functional groups, leading to compounds with fine-tuned pharmacological profiles. rsc.orgnih.gov This inherent versatility and proven biological relevance solidify the status of the isoquinoline and isoquinolinone moieties as foundational structures in the development of novel drugs. rsc.orgnih.gov
Influence of Substituents on Isoquinolinone-Based Activity
Electronic and Steric Contributions of Halogen and Methoxy (B1213986) Groups
The introduction of halogen atoms, such as chlorine, and methoxy groups onto the isoquinolinone scaffold can significantly alter a molecule's bioactivity through a combination of electronic and steric effects.
Halogen Groups (e.g., Chloro): A chloro substituent is an electron-withdrawing group that can influence the electron density of the aromatic ring system. This can affect the molecule's ability to participate in crucial interactions like hydrogen bonding or π-π stacking with a target protein. For instance, in a study on bicyclic isoquinoline derivatives as PDE4B inhibitors, a 6-chloro isoquinoline derivative demonstrated significant inhibitory activity. nih.gov The electron-withdrawing nature of the chlorine atom can also impact the pKa of nearby functional groups, which may be critical for binding. From a steric perspective, the size of the chlorine atom can either facilitate or hinder the optimal orientation of the molecule within a binding pocket.
Methoxy Groups: The methoxy group is generally considered an electron-donating group through resonance, while being weakly electron-withdrawing by induction. This dual electronic nature can have complex effects on bioactivity. A primary analysis of the structure-activity relationship (SAR) for certain N-(2-arylethyl) isoquinoline derivatives indicated that a methoxy group at the 7-position could lead to good antagonistic activity against the human scavenger receptor CD36. nih.gov The presence of a methoxy group can also increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.
Positional Effects on Bioactivity Profiles
The specific location of substituents on the isoquinolinone ring is a critical determinant of the resulting biological activity. Even with the same substituents, altering their position can lead to vastly different pharmacological outcomes.
For example, SAR studies on N-(2-arylethyl) isoquinoline derivatives revealed that a methoxy group at the 7-position and a hydroxyl group at either the 6- or 8-position were favorable for activity. nih.gov This highlights the importance of the relative positioning of these groups for optimal interaction with the target. Similarly, in the development of EGFR inhibitors based on the 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one scaffold, the placement of substituents on the 2-aryl ring was systematically varied to probe the SAR. nih.gov
In another example concerning isoquinoline derivatives, substitutions at the C-7 position were found to affect their bioactivity. rsc.org For certain isoquinoline-1-carboxyaldehyde thiosemicarbazones, 4-amino and 4-(methylamino) substitutions were identified as potential candidates for anti-neoplastic properties. japsonline.com These examples underscore that the bioactivity profile of an isoquinolinone derivative is not merely a sum of its substituent effects but is intricately linked to the specific three-dimensional arrangement of those substituents on the scaffold.
The following table summarizes the influence of substituent position on the activity of various isoquinoline derivatives based on findings from different studies.
| Scaffold | Substituent Position | Observed Effect on Bioactivity | Reference |
| N-(2-arylethyl) isoquinoline | 7-methoxy | Good antagonistic activity for CD36 | nih.gov |
| N-(2-arylethyl) isoquinoline | 6- or 8-hydroxyl | Good antagonistic activity for CD36 | nih.gov |
| Bicyclic isoquinoline | 6-chloro | Significant inhibitory activity against PDE4B | nih.gov |
| Bicyclic isoquinoline | 7-fluoro | Significant inhibitory activity against PDE4B | nih.gov |
| 2-Aryl-isoquinolin-1(2H)-one | 8-hydroxy or 8-methoxy | Acted as a novel scaffold for EGFR inhibitors | nih.gov |
| Isoquinoline Alkaloid | C-7 | Substitutions at this position affect bioactivity | rsc.org |
Methodologies for Structure-Activity Relationship (SAR) Studies
To systematically investigate the relationship between the chemical structure of isoquinolinone derivatives and their biological activity, researchers employ a variety of methodologies, including both empirical and computational approaches.
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, expressed as numerical descriptors. japsonline.comnih.gov These models allow for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. rawdatalibrary.net
Several QSAR studies have been successfully applied to isoquinolinone derivatives. For example, a QSAR study was conducted on 39 isoquinolinone derivatives as JNK1 inhibitors, a target for type 2 diabetes. rawdatalibrary.net Using techniques like holographic QSAR (HQSAR) and Topomer comparative molecular field analysis (Topomer CoMFA), predictive models were developed. The statistical robustness of these models, indicated by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), demonstrated their ability to predict the inhibitory activity of new compounds. rawdatalibrary.net
Another QSAR study on pyrimido-isoquinolin-quinones with anti-MRSA activity used CoMFA and CoMSIA methods to identify how steric and electronic properties influence antibacterial activity, leading to the design of new, more active derivatives. nih.govnih.gov The development of a robust QSAR model for 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as AKR1C3 inhibitors also proved helpful in predicting bioactivity. japsonline.comjapsonline.com
The table below presents parameters from a QSAR study on isoquinolinone JNK1 inhibitors, illustrating the predictive power of the developed models.
| QSAR Method | Cross-validation Coefficient (q²) | Non-cross-validation Coefficient (r²) | Predictive Ability |
| Topomer CoMFA | 0.696 | 0.935 | Good |
| HQSAR | 0.826 | 0.987 | Good |
Data sourced from a study on 39 isoquinolinone derivatives as JNK1 inhibitors. rawdatalibrary.net
Computational Approaches in Ligand Design (e.g., Scaffold Hopping, Scaffold Decoration)
Modern drug design heavily relies on computational approaches to explore new chemical space and optimize lead compounds. nih.govnih.govmdpi.comfrontiersin.orgmdpi.com For isoquinolinone derivatives, key strategies include scaffold hopping and scaffold decoration.
Scaffold Hopping: This strategy involves replacing the central core (scaffold) of a known active molecule with a structurally different one while retaining the original biological activity. nih.govresearchgate.net It is a powerful method for discovering novel chemical classes with potentially improved properties, such as better pharmacokinetics or reduced toxicity. nih.gov For example, the 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one scaffold was proposed as a novel EGFR inhibitor based on a scaffold hopping approach. nih.gov This demonstrates how the isoquinolinone core can serve as a successful replacement for other known inhibitor scaffolds. Quinoxaline has also been identified as a bioisostere to isoquinolinones, suggesting its potential use in scaffold hopping strategies for designing PARP-1 inhibitors. mdpi.com
These computational methodologies are indispensable in modern medicinal chemistry for the rational design and optimization of isoquinolinone-based therapeutic agents.
Design Strategies for Modulating the Biological Profile of Isoquinolinones
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of biological activities. acs.org These activities include antihypertensive, anti-inflammatory, antioxidant, and anticancer effects. acs.org The versatility of the isoquinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. Rational drug design strategies are therefore crucial in harnessing the therapeutic potential of isoquinolinone derivatives.
One of the key strategies in the design of isoquinolinone derivatives is fragment-based drug discovery (FBDD). researchoutreach.org This approach involves screening libraries of small molecular fragments to identify those that bind to a biological target. researchoutreach.org These "hit" fragments can then be optimized and merged to create more potent and selective lead compounds. researchoutreach.org For instance, a "merging by design" strategy has been successfully employed to develop potent kinase inhibitors from isoquinoline-based fragments. researchoutreach.org This method has proven effective even without X-ray structural information of the fragment bound to its protein target. researchoutreach.org
Exploration of Isoquinolinone Derivatives as Inhibitors of Specific Molecular Targets
The strategic placement of various substituents on the isoquinoline core is a cornerstone of designing targeted inhibitors. The 6-chloro and 5-methoxy groups of the titular compound are significant in this regard, as substitutions at these positions have been shown to critically influence the inhibitory activity of related quinoline (B57606) and isoquinoline derivatives against a range of molecular targets.
Kinase Inhibition:
The isoquinoline framework is a fertile ground for the development of kinase inhibitors. researchoutreach.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. researchoutreach.org The design of isoquinoline-based kinase inhibitors often involves modifying substituents to enhance binding affinity and selectivity for the ATP-binding pocket of the target kinase.
For example, studies on p21-activated kinase 4 (PAK4), a target in cancer therapy, have led to the development of potent inhibitors based on a quinazoline (B50416) scaffold, a related heterocyclic system. nih.gov Structure-based drug design, guided by X-ray crystallography, enabled the optimization of 4-aminoquinazoline-2-carboxamide derivatives. nih.gov One of the most potent compounds from this study, 31 (CZh226) , exhibited remarkable selectivity for PAK4 and effectively inhibited cancer cell migration and invasion. nih.gov
Similarly, research on derivatives of 2-phenyl-2,7-naphthyridin-1(2H)-one, an isoquinoline isomer, has yielded potent inhibitors of c-Kit and VEGFR-2 kinases. researchgate.net Strategic modifications led to the discovery of compound 9k with an IC50 value of 8.5 nM against c-Kit and compounds 10l and 10r with IC50 values of 56.5 nM and 31.7 nM against VEGFR-2, respectively. researchgate.net
The following table summarizes the inhibitory activities of selected isoquinoline and related derivatives against various kinases:
Table 1: Inhibitory Activity of Isoquinoline and Related Derivatives Against Kinases| Compound | Target Kinase | IC50 (nM) | Cell Line |
|---|---|---|---|
| 9k | c-Kit | 8.5 | - |
| 10l | VEGFR-2 | 56.5 | - |
| 10r | VEGFR-2 | 31.7 | - |
| 31 (CZh226) | PAK4 | - | A549 |
Anticancer and Anti-proliferative Activity:
The isoquinoline scaffold is a common feature in many antitumor agents. acs.org Derivatives of isoquinoline have been investigated for their ability to inhibit various cancer-related targets, including topoisomerases and inhibitor of apoptosis proteins (IAPs). acs.orgnih.gov
For instance, certain 2-aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives have been designed and evaluated as topoisomerase inhibitors. acs.org In the context of IAP inhibition, isoquinoline derivatives B01002 and C26001 were synthesized and shown to inhibit the proliferation of ovarian cancer cells with IC50 values of 7.65 µg/mL and 11.68 µg/mL, respectively, in SKOV3 cells. nih.gov These compounds were found to reduce the levels of XIAP, cIAP-1, and survivin, key proteins in the IAP family. nih.gov
Furthermore, tetrahydroisoquinoline (THIQ) derivatives have been explored as anti-angiogenesis and anti-cancer agents. nih.gov Compound GM-3-18 , which features a chloro group, demonstrated significant KRas inhibition in various colon cancer cell lines, with IC50 values ranging from 0.9 µM to 10.7 µM. nih.gov Another derivative, GM-3-121 , showed potent anti-angiogenic activity with an IC50 of 1.72 µM. nih.gov
The cytotoxic activities of various isoquinoline derivatives are presented in the table below:
Computational Chemistry and Advanced Modeling of Isoquinolinone Systems
In Silico Methodologies for the Characterization of Isoquinolinone Compounds
In silico methodologies are fundamental to the modern characterization of isoquinolinone compounds, offering insights that complement experimental data. nih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to understand the relationship between the structural features of isoquinolinone derivatives and their biological activities. bohrium.com For instance, these models can elucidate how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule like 6-chloro-5-methoxyisoquinolin-1(2H)-one influence its inhibitory potential against a specific biological target.
The process often begins with the collection of a dataset of isoquinolinone derivatives with known activities. bohrium.com These structures are then aligned, and various molecular fields are calculated. The resulting data is analyzed using statistical methods to build a predictive model. Such models have proven to be satisfactory, with good correlative and predictive abilities for isoquinolinone systems. bohrium.com These computational studies are crucial for rational drug design, helping to predict the activity of new, unsynthesized compounds and to prioritize synthetic targets. bohrium.comnih.gov
| In Silico Technique | Application to Isoquinolinone Systems | Key Insights |
| 3D-QSAR (CoMFA/CoMSIA) | Predicts the biological activity of derivatives based on their 3D structure. | Identifies key steric, electrostatic, and hydrophobic regions of the molecule that are important for activity. bohrium.com |
| Molecular Docking | Simulates the binding of isoquinolinone derivatives to a protein's active site. | Predicts binding affinity and visualizes the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions). researchgate.netnih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Guides the design of new scaffolds that retain the key features for target interaction. mdpi.com |
| ADME/T Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds. | Assesses the drug-likeness of novel isoquinolinone derivatives early in the discovery process. nih.gov |
Molecular Docking and Binding Mode Analysis for Isoquinolinone Derivatives
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net For isoquinolinone derivatives, docking studies are instrumental in understanding their mechanism of action at a molecular level. nih.gov By simulating the interaction between a compound like this compound and the active site of a target protein, researchers can predict its binding affinity and analyze the specific interactions that stabilize the complex. nih.gov
The process involves generating a 3D model of the ligand and the protein, followed by a systematic search of the conformational and orientational space of the ligand within the protein's binding site. The resulting poses are then scored based on a function that estimates the binding energy. nih.gov This analysis reveals crucial details, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the isoquinolinone derivative and specific amino acid residues of the target protein. bohrium.com For example, studies on isoquinoline-1,3-dione derivatives have shown how specific substitutions on the isoquinoline (B145761) ring system can lead to favorable interactions within the binding pocket of cyclin-dependent kinase 4 (CDK4). bohrium.com These insights are invaluable for structure-based drug design, allowing for the rational modification of the lead compound to enhance its binding affinity and selectivity. researchgate.netnih.gov
Predictive Modeling of Chemical Reactivity and Synthetic Accessibility
Predictive modeling extends beyond biological activity to encompass chemical reactivity and synthetic accessibility, which are critical considerations in the development of new isoquinolinone-based compounds. novartis.com Computational tools can now predict the outcomes of chemical reactions, helping chemists to design more efficient synthetic routes. nih.gov This is particularly valuable for complex heterocyclic scaffolds where multiple reaction pathways may be possible.
Quantum mechanics-based methods can be used to model the electronic structure of molecules and predict their reactivity towards various reagents. novartis.com Furthermore, machine learning models, trained on large datasets of known reactions, are increasingly being used to predict the feasibility of a proposed synthetic step and even to suggest optimal reaction conditions. nih.gov These models can help to identify potential dead-ends in a synthetic pathway, thereby saving time and resources. iastate.edu The ability to computationally assess the synthetic accessibility of a novel isoquinolinone derivative before embarking on its synthesis is a significant advantage in modern chemical research. iastate.edu
Applications of Artificial Intelligence and Machine Learning in Isoquinolinone Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the analysis of vast and complex datasets. researchgate.net In the context of isoquinolinone research, AI and ML are being applied to accelerate the discovery and optimization of new compounds. nih.gov These technologies can identify patterns and relationships in chemical data that may not be apparent to human researchers, leading to novel insights and data-driven hypotheses. researchgate.net
One of the exciting applications of AI in drug discovery is the de novo design of molecules. Data-driven approaches, utilizing generative models such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn from existing chemical structures to generate novel molecules with desired properties. In the context of isoquinolinone research, these models can be trained on libraries of known isoquinolinone derivatives to generate new scaffolds that are predicted to be active against a specific target.
These generative approaches allow for the exploration of a much larger chemical space than is possible with traditional library enumeration methods. acs.org By combining generative models with predictive models for activity and synthetic accessibility, it is possible to create a fully automated workflow for the design of novel, synthesizable, and potent isoquinolinone-based compounds. scievent.com
The chemical space of possible isoquinolinone derivatives is vast, and it is impractical to synthesize and test every possible compound. mpg.de Active learning, a subfield of machine learning, provides a strategy for efficiently exploring this chemical space. researchgate.netnih.gov The active learning cycle involves an iterative process where an ML model is trained on an initial set of data and then used to select the most informative compounds to test next. chemrxiv.org
In the design of isoquinolinone derivatives, an active learning approach could start with a small, diverse set of compounds. nih.gov An ML model is trained to predict the biological activity based on this initial data. The model then identifies new, untested compounds from a virtual library for which its prediction is most uncertain or which are predicted to have high activity. These selected compounds are then synthesized and tested, and the new data is used to retrain and improve the model. mpg.de This iterative process allows for the rapid identification of potent compounds while minimizing the number of experiments that need to be performed, making the exploration of the isoquinolinone chemical space more efficient and cost-effective. nih.gov
Emerging Research Directions and Future Perspectives in Isoquinolinone Chemistry
Development of Sustainable and Greener Synthetic Methodologies for Substituted Isoquinolin-1(2H)-ones
The chemical industry is increasingly embracing the principles of green chemistry to minimize environmental impact and enhance the sustainability of chemical manufacturing. In the context of synthesizing substituted isoquinolin-1(2H)-ones, including 6-chloro-5-methoxyisoquinolin-1(2H)-one, research is focused on developing methodologies that are not only efficient but also environmentally benign.
Key strategies in the development of sustainable synthetic methods for isoquinolin-1(2H)-ones include:
Catalyst-Free and Solvent-Free Reactions: A significant advancement is the move towards reactions that proceed without the need for a catalyst and in the absence of traditional organic solvents. For instance, the use of water as a green solvent is being explored for the synthesis of isoquinoline (B145761) derivatives. nih.gov Ultrasound irradiation has also been demonstrated as an effective green energy source to promote the synthesis of isoquinolin‐1(2H)‐one derivatives, often leading to shorter reaction times and higher yields. acs.orgnih.gov
Transition Metal Catalysis: While the aim is often to reduce reliance on metals, certain transition metal catalysts, when used in small amounts, can significantly improve the efficiency and selectivity of reactions, thereby contributing to sustainability. Metals such as ruthenium, rhodium, palladium, copper, and cobalt are being employed in novel catalytic cycles for the synthesis of isoquinolines and their derivatives. nih.govmdpi.comacs.orgacs.org These methods often allow for the use of more readily available and less hazardous starting materials.
Atom Economy: Synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, are a cornerstone of green chemistry. Researchers are designing synthetic pathways, such as multicomponent reactions, that maximize atom economy in the construction of the isoquinolinone core. acs.org
While a specific green synthesis protocol for this compound has not been detailed in the reviewed literature, the principles outlined above are directly applicable. Future research will likely focus on adapting these sustainable methodologies to produce this and other specifically substituted isoquinolinones, moving away from classical synthetic routes that often involve harsh conditions and the generation of significant waste.
Exploration of Unconventional Chemical Transformations for Isoquinolinone Scaffolds
The functionalization of the isoquinolinone scaffold is critical for modulating its pharmacological properties. Beyond traditional synthetic methods, chemists are exploring unconventional transformations to access novel derivatives of compounds like this compound with greater efficiency and diversity.
Emerging areas of exploration include:
Cascade Reactions: These one-pot reactions, where multiple bond-forming events occur sequentially without the isolation of intermediates, offer a powerful strategy for the rapid construction of complex molecular architectures. Palladium- and rhodium-catalyzed cascade reactions have been successfully employed to synthesize a variety of substituted isoquinolinones. nih.govacs.org
C-H Functionalization: The direct activation and functionalization of carbon-hydrogen bonds is a transformative approach in organic synthesis. For the isoquinolinone core, C-H functionalization allows for the introduction of substituents at various positions, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. nih.govacs.org This is particularly relevant for creating a library of derivatives based on the this compound scaffold.
Multi-Component Reactions (MCRs): MCRs, such as the Ugi reaction, bring together three or more reactants in a single step to generate complex products. mdpi.comnih.govnih.gov This approach is highly convergent and allows for the rapid generation of diverse libraries of isoquinolinone derivatives for biological screening.
Novel Cycloaddition Strategies: The use of [3+2] and [4+2] cycloaddition reactions is enabling the synthesis of unique fused and spirocyclic isoquinoline systems. nih.gov These complex structures are of great interest as they can explore new regions of chemical space and potentially interact with biological targets in novel ways.
Photoredox Catalysis and Radical Reactions: Visible-light-induced photoredox catalysis has emerged as a mild and powerful tool for the formation of challenging chemical bonds. Radical cascade cyclization reactions under these conditions have been used to synthesize complex isoquinoline derivatives, offering an alternative to traditional polar-reaction-based methods. rsc.org
These unconventional transformations hold immense promise for the synthesis of novel analogs of this compound, enabling the exploration of structure-activity relationships in greater depth.
Integration of High-Throughput Screening and Computational Design for Isoquinolinone Library Development
The discovery of new drugs is increasingly reliant on the integration of experimental and computational approaches. For the development of isoquinolinone-based therapeutics, high-throughput screening (HTS) and computational design are becoming indispensable tools.
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. acs.orgmdpi.comacs.org In the context of this compound, the generation of a focused library of derivatives, synthesized using the modern methods described in the previous sections, would be a crucial first step. This library could then be screened against a panel of relevant biological targets to identify initial "hits." nih.govnih.gov
Computational Design and In Silico Screening play a vital role in prioritizing synthetic efforts and refining the structures of hit compounds. Key computational techniques include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.govacs.org
Virtual Screening: Large databases of virtual compounds can be screened against a target protein to identify those with the highest predicted binding affinity, thus narrowing down the number of compounds that need to be synthesized and tested experimentally. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of novel, unsynthesized compounds. nih.gov
While no specific HTS campaigns or computational studies have been published for this compound itself, the general applicability of these methods to quinoline (B57606) and isoquinoline scaffolds is well-established. nih.govacs.org For example, virtual screening and docking have been used to design novel kinase inhibitors based on related heterocyclic systems. nih.gov Future research on this compound will undoubtedly leverage these powerful tools to accelerate the discovery of new drug candidates.
Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemoinformatics, and Chemical Biology
The future of drug discovery with isoquinolinone scaffolds lies at the intersection of multiple scientific disciplines. The synergy between synthetic chemistry, chemoinformatics, and chemical biology is essential for translating fundamental chemical knowledge into tangible therapeutic benefits.
Synthetic Chemistry provides the tools to create novel and diverse isoquinolinone derivatives, including analogs of this compound. acs.org The development of efficient and versatile synthetic routes is a prerequisite for any drug discovery program.
Chemical Biology focuses on the interaction of these synthetic molecules with biological systems. This includes the identification of their molecular targets and the elucidation of their mechanism of action. nih.govacs.orgnih.govmdpi.comacs.org For instance, studies on other isoquinolinone derivatives have identified them as potent inhibitors of enzymes like JNK and caspase-3. nih.govacs.org
Chemoinformatics acts as a bridge between synthesis and biology. It provides the computational tools to manage and analyze large datasets, predict the properties of new molecules, and guide the design of more effective compounds. nih.govresearchgate.netyoutube.comyoutube.com The integration of experimental data with computational models allows for a more rational and efficient drug discovery process. rsc.org
The study of isoquinoline alkaloids and their derivatives has a long and rich history, with many compounds demonstrating significant biological activity. nih.gov The modern research paradigm involves a continuous feedback loop where synthetic chemists design and create new molecules, which are then evaluated by chemical biologists, and the resulting data is analyzed by chemoinformaticians to inform the next round of design and synthesis. This interdisciplinary approach will be crucial for unlocking the full therapeutic potential of the this compound scaffold and other related compounds.
Q & A
Q. What are the recommended synthetic routes for 6-chloro-5-methoxyisoquinolin-1(2H)-one, and how can reaction conditions be optimized to improve yield?
Synthesis typically involves cyclization of substituted precursors under controlled conditions. For example, reactions in dichloromethane or ethanol with acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) are common. To optimize yield, employ Design of Experiments (DOE) to test variables like temperature (80–120°C), solvent ratios (polar vs. non-polar), and catalyst loading (5–20 mol%). Statistical analysis (e.g., ANOVA) identifies critical factors for scale-up .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Use ¹H/¹³C NMR to identify the methoxy group (δ ~3.8–4.0 ppm) and aromatic protons. HRMS confirms molecular weight (Cl isotopic pattern at m/z 223/225). IR detects the carbonyl stretch (~1680 cm⁻¹). Compare spectral data with analogs like 6,7-dimethoxyisoquinolin-1(2H)-one for validation .
Q. What solubility properties should guide solvent selection for this compound?
The compound is likely soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Conduct a gradient solubility test (e.g., ethanol/water mixtures) to determine optimal solvent systems for reactions or biological assays. Ethanol is preferable for greener synthesis .
Q. What safety precautions are essential during handling?
Use nitrile gloves (EN 374 tested), lab coats, and eye protection. Work in a fume hood to avoid inhalation. Store away from water sources to prevent contamination. Dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?
Integrate density functional theory (DFT) to predict reaction pathways and transition states. Tools like the ICReDD platform combine quantum chemistry with machine learning to prioritize synthetic targets. For example, simulate substituent effects on electronic properties (e.g., HOMO/LUMO levels) to guide functionalization at the 5-methoxy or 6-chloro positions .
Q. How can factorial design resolve contradictions in biological activity data across assays?
Use a 2³ factorial design to test variables like solvent (DMSO concentration), cell line (e.g., HEK293 vs. HeLa), and compound purity (HPLC-validated). Orthogonal assays (e.g., enzyme inhibition vs. cell viability) combined with multivariate analysis (e.g., PCA) can isolate confounding factors .
Q. What strategies optimize large-scale synthesis while minimizing side reactions?
Apply response surface methodology (RSM) to model interactions between temperature, catalyst type, and mixing efficiency. For example, a central composite design might reveal that Pd/C at 100°C in ethanol maximizes yield while reducing halogenation byproducts. Scale-up in continuous-flow reactors improves reproducibility .
Q. How can metabolic pathways be predicted and validated for this compound?
Use in silico tools (e.g., MetaSite) to predict Phase I/II metabolism. Validate with hepatocyte incubations and LC-MS/MS to detect metabolites (e.g., demethylation or glucuronidation products). Include CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-specific pathways .
Q. What structural modifications enhance target selectivity in kinase inhibition studies?
Introduce substituents at the 3-position (e.g., amino or nitro groups) to modulate steric and electronic interactions. Use molecular docking (AutoDock Vina) to simulate binding with kinases like EGFR or CDK2. Validate with SPR (surface plasmon resonance) for binding affinity measurements .
Q. How do solvent polarity and pH influence the compound’s stability in biological assays?
Conduct accelerated stability studies (40°C, 75% RH) in buffers (pH 4–9). UPLC-MS monitors degradation products (e.g., hydrolysis of the methoxy group). Use DOE to correlate stability with solvent polarity (logP) and buffer ionic strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
